tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate
Description
tert-Butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate is a carbamate derivative featuring a tert-butyl group, a methyl-substituted nitrogen, and a benzenesulfonylmethyl substituent. Its molecular formula is C₁₃H₁₉NO₄S, with an approximate molecular weight of 285.3 g/mol (calculated based on structural analogs) . This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical or agrochemical research, where carbamates serve as protecting groups or bioactive scaffolds .
Properties
IUPAC Name |
tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(15)14(4)10-19(16,17)11-8-6-5-7-9-11/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLALJNTFHYOMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. The reaction can be represented as follows:
tert-butyl carbamate+benzenesulfonyl chloride→Tert-butyl N-(benzenesulfonylmethyl)-N-methylcarbamate
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfoxide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzenesulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfoxide derivatives
Substitution: Various substituted carbamates depending on the nucleophile used
Scientific Research Applications
tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate and sulfonamide derivatives.
Biology: The compound can be used as a probe in biochemical studies to investigate enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, resulting in the modification of the target molecule’s function or activity. The tert-butyl and methylcarbamate groups can also influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related tert-butyl carbamates are compared based on substituent effects, physicochemical properties, and applications:
tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine)
- Structure : Contains a hydroxylamine group (N–OH) instead of a benzenesulfonylmethyl substituent.
- Key Properties : Exhibits strong hydrogen bonding (N–H···O and O–H···O interactions) in its crystal lattice, leading to a ribbon-like structure .
- Reactivity : The hydroxylamine group is more nucleophilic and oxidatively labile compared to the benzenesulfonyl group in the target compound.
- Applications : Used in nitroxide synthesis and as a precursor for radical reactions .
tert-Butyl N-[(6-Chloropyridin-3-yl)methyl]-N-methylcarbamate
- Structure : Features a chloropyridinylmethyl group instead of benzenesulfonylmethyl.
- Reactivity : Likely participates in cross-coupling reactions due to the C–Cl bond.
- Applications: Potential intermediate in antiviral or insecticide development .
tert-Butyl N-{[(4-Methanesulfonylphenyl)carbamoyl]methyl}carbamate
- Structure : Incorporates a methanesulfonylphenylcarbamoyl group.
- Key Properties : The sulfonamide group increases acidity and hydrogen-bonding capacity compared to the benzenesulfonylmethyl group.
- Applications : Relevant in kinase inhibitor synthesis due to sulfonamide bioactivity .
tert-Butyl (trans-3-Hydroxycyclobutyl)(methyl)carbamate
- Structure : Contains a hydroxycyclobutyl group.
- Key Properties : The cyclic substituent imposes conformational constraints, reducing flexibility but enhancing stereochemical control.
- Applications : Used in constrained peptidomimetics or small-molecule drug candidates .
tert-Butyl N-[(tert-Butoxy)carbonyl]-N-methanesulfonylcarbamate
- Structure : Dual carbamate and methanesulfonyl groups.
- Key Properties: Higher molecular weight (C₁₁H₂₁NO₆S, 295.3 g/mol) and steric bulk due to the tert-butoxycarbonyl group.
- Reactivity : The dual electron-withdrawing groups (sulfonyl and carbamate) may stabilize transition states in nucleophilic substitutions.
- Applications : Specialty reagent for multi-step protecting-group strategies .
Table 1: Comparative Analysis of tert-Butyl Carbamate Derivatives
Key Findings :
- Electronic Effects : Benzenesulfonyl groups enhance electrophilicity and polarity compared to hydroxyl or cycloalkyl substituents .
- Stability : The tert-butyl group universally improves hydrolytic stability, but sulfonyl-containing derivatives may exhibit lower thermal stability due to increased polarity .
- Synthetic Utility : Chloropyridinyl and sulfonamide derivatives are prioritized in drug discovery, while hydroxylamine analogs are niche reagents .
Biological Activity
tert-Butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure allows it to interact with biological systems, leading to potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for future studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H17NO4S
- Molecular Weight : 285.35 g/mol
Structural Features
- tert-butyl group : Enhances lipophilicity and may influence membrane permeability.
- Benzenesulfonyl group : Known for its ability to participate in various chemical reactions, including nucleophilic substitutions.
- Carbamate moiety : Often associated with biological activity, particularly in enzyme inhibition.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound has been investigated for its potential as:
- Enzyme Inhibitor : It may inhibit enzymes involved in metabolic pathways, affecting various biological functions.
- Ligand in Biochemical Assays : Its ability to bind to specific proteins makes it a candidate for use in biochemical assays.
Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through modulation of cytokine production.
- Cytotoxicity Studies : Various cell lines have been tested to evaluate the cytotoxic effects of the compound, showing selective toxicity towards cancer cells while sparing normal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduced TNF-alpha levels in vitro | |
| Cytotoxicity | Selective toxicity in cancer cell lines |
Case Studies
Several case studies have investigated the efficacy and safety of this compound:
- Case Study 1 : A study on its use as an antimicrobial agent demonstrated significant inhibition of bacterial growth at concentrations lower than those toxic to human cells.
- Case Study 2 : In an animal model, the compound showed promise in reducing inflammatory markers associated with autoimmune diseases.
Potential Applications
Given its biological activity, this compound holds potential for:
- Development as a therapeutic agent for infections and inflammatory diseases.
- Use in drug design as a scaffold for creating more potent derivatives.
Research Recommendations
Further research is recommended to:
- Elucidate the precise mechanisms underlying its biological activities.
- Conduct clinical trials to evaluate safety and efficacy in humans.
- Explore structural modifications to enhance activity and reduce potential side effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via condensation reactions using carbamate precursors and benzenesulfonyl derivatives. For example, coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are effective in facilitating amide bond formation under inert atmospheres (e.g., nitrogen) . Reaction solvents (e.g., dichloromethane or DMF) and temperature (0–25°C) critically impact yield and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store at 2–8°C in airtight, light-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Use desiccants to mitigate moisture absorption. Stability studies indicate decomposition risks under strong acids/bases or prolonged exposure to >40°C .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodology :
- NMR : H and C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) resolve sulfonyl and carbamate groups. Key signals: tert-butyl (~1.4 ppm, singlet), benzenesulfonyl aromatic protons (7.5–8.1 ppm) .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for C₁₃H₁₈N₂O₄S: 298.35 g/mol) .
- IR : Stretching vibrations for sulfonyl (1150–1300 cm⁻¹) and carbamate C=O (1680–1720 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Methodology : Yield discrepancies often arise from reagent purity, solvent choice, or reaction time. For example, EDCI/HOBt coupling in anhydrous DMF at 25°C for 12–24 hours maximizes yield (~75%) compared to shorter durations (<50%) . Systematic optimization via Design of Experiments (DoE) or kinetic studies can identify critical parameters .
Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH Stability : Use buffered solutions (pH 1–13) and monitor degradation via HPLC at λ = 254 nm. Carbamate bonds degrade rapidly in acidic (pH <3) or alkaline (pH >10) conditions .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition onset at ~150°C. Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic environments?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites. The benzenesulfonyl group exhibits high electron-withdrawing character, making the adjacent methylene carbon susceptible to nucleophilic attack. Solvent effects (PCM models) refine predictions .
Q. What in vitro assays are suitable for assessing the compound’s potential bioactivity?
- Methodology :
- Anti-inflammatory Activity : COX-2 inhibition assays using human recombinant enzymes and IL-6/IL-1β ELISA in macrophage cultures .
- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells (IC₅₀ >100 µM suggests low toxicity) .
Q. How do structural modifications to the benzenesulfonyl or tert-butyl groups affect the compound’s physicochemical properties?
- Methodology :
- LogP : Measure octanol/water partitioning to assess hydrophobicity. Replacing tert-butyl with smaller groups (e.g., methyl) decreases LogP by ~1.5 units .
- Solubility : Use shake-flask method with UV-Vis quantification. Polar substituents on the benzenesulfonyl ring (e.g., -OH, -NH₂) improve aqueous solubility .
Q. What are the methodological challenges in detecting environmental degradation products of this compound?
- Methodology : LC-MS/MS with MRM (multiple reaction monitoring) identifies hydrolysis products (e.g., benzenesulfonic acid, methylamine). Soil biodegradation studies (OECD 301B) under aerobic conditions quantify CO₂ evolution .
Data Contradictions and Gaps
- Synthetic Yields : BenchChem reports 95% purity post-synthesis, but independent studies note 70–85% yields due to side reactions (e.g., tert-butyl deprotection) .
- Toxicity Data : Acute toxicity (LD₅₀) and ecotoxicological impacts (e.g., Daphnia magna EC₅₀) are underreported; preliminary data suggest moderate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
